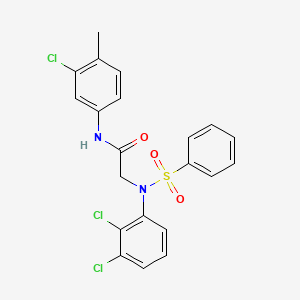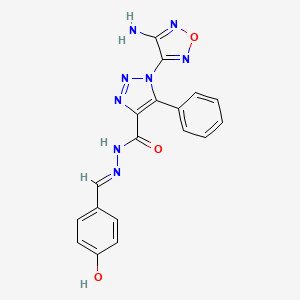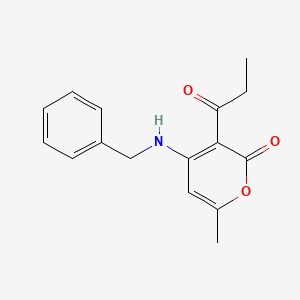![molecular formula C23H32N2O3 B6039045 2-[4-(2-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6039045.png)
2-[4-(2-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. It has been the subject of much scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 2-[4-(2-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act through multiple mechanisms, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter release. It has also been found to interact with various molecular targets, including receptors and enzymes, to exert its biological effects.
Biochemical and Physiological Effects:
2-[4-(2-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases, which play a crucial role in the development and progression of various diseases. It has also been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition.
実験室実験の利点と制限
The advantages of using 2-[4-(2-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include the need for further studies to elucidate its mechanism of action and optimize its pharmacokinetic properties.
将来の方向性
The future directions for the research on 2-[4-(2-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol include the development of more potent and selective analogs, the elucidation of its mechanism of action, and the optimization of its pharmacokinetic properties. It is also important to investigate its potential therapeutic applications in other diseases, including cardiovascular diseases and metabolic disorders.
Conclusion:
In conclusion, 2-[4-(2-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol is a promising compound that has been extensively studied for its potential therapeutic applications. Its high potency, selectivity, and low toxicity make it a potential candidate for the treatment of various diseases. However, further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties.
合成法
The synthesis of 2-[4-(2-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol involves the reaction of 1-(4-methoxy-3-methylbenzyl)piperazine with 2-(2-methoxyphenyl)ethanol in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product with high purity.
科学的研究の応用
2-[4-(2-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various diseases such as cancer, inflammation, and neurological disorders. In cancer, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. In neurological disorders, it has been found to modulate neurotransmitter release and improve cognitive function.
特性
IUPAC Name |
2-[1-[(4-methoxy-3-methylphenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-18-14-19(8-9-22(18)27-2)15-25-12-11-24(17-21(25)10-13-26)16-20-6-4-5-7-23(20)28-3/h4-9,14,21,26H,10-13,15-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYGVHIVVICNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2CCO)CC3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B6038966.png)
![6-ethyl-3-isobutyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6038984.png)
![N-(2,4-dichlorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6038987.png)
![6-(4-methoxybenzyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6038996.png)
![2-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4-quinazolinol](/img/structure/B6039006.png)
![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-[(3-methyl-2-quinoxalinyl)methyl]ethanamine](/img/structure/B6039007.png)

![2-({[(2-acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]amino}methylene)-5-(2-furyl)cyclohexane-1,3-dione](/img/structure/B6039024.png)

![2'-cyclopentyl-1'-oxo-N-(4-pyridinylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B6039033.png)
![ethyl 2-[(4-fluorophenyl)amino]-5-(2-furylmethylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6039034.png)
![1-[1-(3-chlorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6039044.png)
![N-(3-chloro-4-methoxyphenyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6039049.png)